molecular formula C19H21NO5S B2671559 ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 391218-53-4

ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2671559
CAS No.: 391218-53-4
M. Wt: 375.44
InChI Key: TVPYGRNARHPVPE-UHFFFAOYSA-N
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Description

ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a cyclopenta[b]thiophene derivative featuring a 2,4-dimethoxybenzamido substituent at position 2 and an ethyl carboxylate group at position 2. Its core structure is derived from 5,6-dihydro-4H-cyclopenta[b]thiophene, a bicyclic system with fused cyclopentane and thiophene rings. The compound is synthesized via alkylation reactions, as reported in methods involving sodium methylate and chloroacetamide derivatives (e.g., N-aryl-substituted 2-chloroacetamides) .

Properties

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-25-19(22)16-13-6-5-7-15(13)26-18(16)20-17(21)12-9-8-11(23-2)10-14(12)24-3/h8-10H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPYGRNARHPVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often scale up these reactions using optimized conditions to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopenta[b]thiophene backbone : Provides rigidity and π-conjugation, influencing electronic properties.
  • Ethyl carboxylate : Improves solubility in organic solvents and modulates reactivity.

Comparison with Structural Analogs

ETHYL 3-AMINO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLATE

Empirical Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol Substituents:

  • Amino group (-NH₂) at position 3.
  • Ethyl carboxylate at position 2.

Comparison :

  • Synthetic Role: This compound serves as a precursor in the synthesis of more complex derivatives. Alkylation of its amino group with chloroacetamides (e.g., 2-chloro-N-benzylacetamide) yields analogs like the target compound .
  • Reactivity: The amino group is nucleophilic, enabling facile alkylation or acylation, whereas the 2,4-dimethoxybenzamido group in the target compound reduces nucleophilicity but increases steric hindrance.
  • Applications: The amino derivative is primarily an intermediate, while the benzamido analog may exhibit enhanced biological activity due to improved binding affinity .

ETHYL 2-[(CHLOROACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Empirical Formula : C₁₂H₁₃ClN₂O₃S (calculated)
Molecular Weight : ~300.76 g/mol
Substituents :

  • Chloroacetyl group (-COCH₂Cl) at position 2.
  • Ethyl carboxylate at position 3.

Comparison :

  • Synthesis : This intermediate is generated during the alkylation of thiopyrimidines, using reagents like 2-chloroacetamides under basic conditions .
  • Functionality : The chloroacetyl group is a reactive handle for further derivatization (e.g., nucleophilic substitution), whereas the 2,4-dimethoxybenzamido group in the target compound is electron-rich and less reactive.

Structural and Functional Data Table

Compound Name Empirical Formula Molecular Weight (g/mol) Key Substituents Synthesis Pathway
ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE C₁₉H₂₂N₂O₅S (calculated) 396.45 2,4-Dimethoxybenzamido Alkylation of cyclopenta[b]thiophene precursors with 2-chloro-N-(2,4-dimethoxybenzoyl)acetamide
ETHYL 3-AMINO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLATE C₁₀H₁₃NO₂S 211.28 3-Amino Base-mediated condensation and cyclization
ETHYL 2-[(CHLOROACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE C₁₂H₁₃ClN₂O₃S 300.76 2-Chloroacetyl Alkylation with 2-chloroacetamide derivatives

Research Implications

  • The benzamido group may enhance target specificity .
  • Synthetic Challenges : The steric bulk of the 2,4-dimethoxybenzamido group may slow reaction kinetics compared to smaller substituents, requiring optimized conditions for efficient synthesis .

Biological Activity

Ethyl 2-(2,4-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, emphasizing its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopentathiophene core modified with a dimethoxybenzamido group and an ethyl carboxylate moiety. Its molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H17_{17}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : 321.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed insights into these activities.

1. Anticancer Activity

Studies have shown that this compound may inhibit tumor growth through several mechanisms:

  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)10Induces apoptosis
HeLa (cervical)15Cell cycle arrest
A549 (lung)12Inhibition of proliferation

2. Anti-inflammatory Properties

The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate a reduction in nitric oxide production in macrophages treated with the compound.

3. Antimicrobial Activity

This compound exhibits antimicrobial effects against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Shows activity against Escherichia coli.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed significant inhibition of cell growth compared to control groups.
    • Results : The treated cells exhibited increased levels of apoptosis markers such as cleaved PARP and Annexin V positivity.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to untreated controls.
    • Results : Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

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